molecular formula C18H21FN4O4S B2421897 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899944-98-0

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2421897
CAS No.: 899944-98-0
M. Wt: 408.45
InChI Key: FNJIVXSKDFRZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, a fluorobenzyl group, and an oxalamide group . These functional groups could potentially give the compound a variety of chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxalamide group could potentially participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorobenzyl group could potentially affect the compound’s polarity and solubility .

Scientific Research Applications

Protecting Group Applications in Synthesis

  • The development of new protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcases innovative methods in organic synthesis. This protecting group is introduced via benzyl bromide and cleaved with tetrabutylammonium fluoride, highlighting a strategy for protecting sensitive functional groups during complex synthetic sequences. Such methodologies could be applicable for synthesizing structurally complex compounds like N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide (Crich, Li, & Shirai, 2009).

Structural Characterization and Crystallography

  • Research on 7-Benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives provides insight into the importance of structural characterization in understanding the properties of complex organic compounds. This includes examining hydrogen bonding patterns and molecular conformations, which are crucial for predicting the behavior and reactivity of novel compounds (Castillo et al., 2009).

Catalytic Applications and Chemical Reactivity

  • The study of oxidovanadium(V) and dioxidomolybdenum(VI) complexes with N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide highlights the role of metal complexes in catalysis, particularly in the oxidation of olefins. This research points towards potential catalytic applications for structurally related compounds in organic synthesis and industrial processes (Liu et al., 2020).

Novel Methodologies in Organic Synthesis

  • The development of methods for N-debenzylation of aromatic heterocycles using potassium tert-butoxide/DMSO demonstrates advances in the manipulation of complex molecules, which could be relevant for the synthesis or modification of compounds like this compound (Haddach, Kelleman, & Deaton-Rewolinski, 2002).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4S/c1-18(2,3)23-15(13-9-28(26,27)10-14(13)22-23)21-17(25)16(24)20-8-11-4-6-12(19)7-5-11/h4-7H,8-10H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJIVXSKDFRZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.